molecular formula C11H14N2 B14726464 2-(Pyridin-2-yl)hexanenitrile CAS No. 6340-34-7

2-(Pyridin-2-yl)hexanenitrile

Cat. No.: B14726464
CAS No.: 6340-34-7
M. Wt: 174.24 g/mol
InChI Key: HDRCYRSDFJQMGS-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)hexanenitrile is an organic compound that features a pyridine ring attached to a hexanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)hexanenitrile typically involves the reaction of pyridine derivatives with appropriate nitrile precursors. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a halogenated hexanenitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated reagents and strong bases like sodium hydride are used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the substituents used.

Scientific Research Applications

2-(Pyridin-2-yl)hexanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)hexanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its diverse biological activities.

    2-(Pyridin-2-yl)furan: A compound with a furan ring, used in various chemical syntheses.

    2-(Pyridin-2-yl)thiazole: Known for its applications in medicinal chemistry.

Uniqueness

2-(Pyridin-2-yl)hexanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The hexanenitrile chain provides additional functionalization opportunities, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

6340-34-7

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-pyridin-2-ylhexanenitrile

InChI

InChI=1S/C11H14N2/c1-2-3-6-10(9-12)11-7-4-5-8-13-11/h4-5,7-8,10H,2-3,6H2,1H3

InChI Key

HDRCYRSDFJQMGS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#N)C1=CC=CC=N1

Origin of Product

United States

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